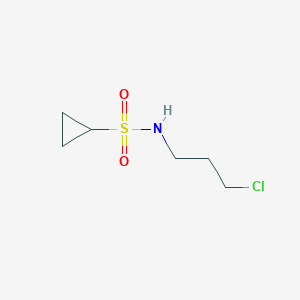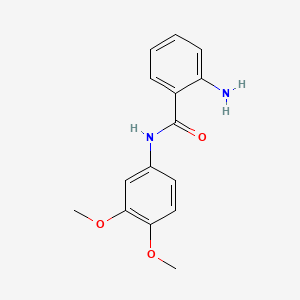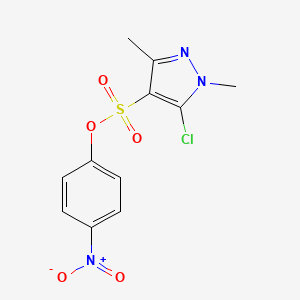
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CSP or Cyclopropane Sulfonyl Piperazine. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is complex and not fully understood. It is known to interact with various proteins and receptors in the body, including ion channels and G protein-coupled receptors. It has been found to have a selective effect on certain ion channels and receptors, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to:
1. Block certain ion channels - CSP has been found to selectively block certain ion channels, making it useful for studying their function.
2. Inhibit neurotransmitter release - CSP has been found to inhibit neurotransmitter release, making it useful for studying the mechanisms involved in this process.
3. Bind to certain G protein-coupled receptors - CSP has been found to selectively bind to certain G protein-coupled receptors, making it useful for studying their function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective effect - CSP has a selective effect on certain ion channels and receptors, making it a valuable tool for studying their function.
2. Wide range of applications - CSP has been found to have a wide range of applications in scientific research.
Some of the limitations include:
1. Complexity of synthesis - The synthesis of CSP is a complex process that requires expertise and specialized equipment.
2. Limited availability - CSP is not widely available and can be expensive.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. Some of the possible directions include:
1. Development of new derivatives - Researchers could develop new derivatives of CSP with improved properties for specific applications.
2. Investigation of new applications - Researchers could investigate new applications for CSP in scientific research.
3. Study of the mechanism of action - Researchers could further study the mechanism of action of CSP to better understand its effects on ion channels and receptors.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. While there are some limitations to its use, the future directions for research on CSP are promising, and it is likely to continue to be an important tool in scientific research.
Synthesemethoden
The synthesis of 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a complex process that involves several steps. The starting material for the synthesis is cyclopropanesulfonyl chloride and 5-fluoro-3-methylpyridine-2-carboxylic acid. These two compounds are reacted together in the presence of a base to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications, including:
1. As a tool for studying ion channels - CSP has been found to block certain ion channels, making it useful for studying their function.
2. As a tool for studying G protein-coupled receptors - CSP has been found to selectively bind to certain G protein-coupled receptors, making it useful for studying their function.
3. As a tool for studying neurotransmitter release - CSP has been found to inhibit neurotransmitter release, making it useful for studying the mechanisms involved in this process.
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-3-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(15)9-16-13(10)14(19)17-4-6-18(7-5-17)22(20,21)12-2-3-12/h8-9,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLNTQIDHAOMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)



![Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B2470898.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2470899.png)





